molecular formula C8H9BrN2O2 B11865677 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B11865677
M. Wt: 245.07 g/mol
InChI Key: FZMHHELEXKSIKA-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 1448862-61-0) is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with a tetrahydropyridine ring and a carboxylic acid substituent. The bromine atom at the 3-position enhances electrophilic reactivity, while the carboxylic acid group confers hydrogen-bonding capability and solubility modulation. Its molecular formula is C₈H₉BrN₂O₂, with a molecular weight of 245.08 g/mol (derived from ).

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H9BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H2,(H,12,13)

InChI Key

FZMHHELEXKSIKA-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C(=N2)C(=O)O)Br)C1

Origin of Product

United States

Preparation Methods

Oxidative Functionalization of Pyrazole Intermediates

A widely adopted method involves the oxidation of 3-methyl-5-bromopyrazole precursors followed by cyclization. In the CN104844567A patent , 3-amino-5-methylpyrazole undergoes diazotization and bromination using CuBr/HBr/NaNO₂ at 60–80°C to yield 3-methyl-5-bromopyrazole (62% yield). Subsequent oxidation with HCl and H₂O₂ at 40–60°C generates 5-bromo-1H-3-pyrazolecarboxylic acid, which reacts with 2,3-dichloropyridine in THF under basic conditions to form the tetrahydropyrazolopyridine core. Final hydrolysis with aqueous NaOH affords the target carboxylic acid (overall yield: 48–52%) .

Key Advantages :

  • Avoids cryogenic conditions (-78°C) required in earlier LDA-based methods .

  • Scalable to 100 g batches with minimal purification steps.

Bromination of Tetrahydropyrazolopyridine Esters

The WO2021034904A1 patent details a bromination approach starting from ethyl 1-(3-chloropyridin-2-yl)-3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate. Treatment with PBr₃ in acetonitrile at 30–50°C, followed by Br₂ addition and reflux (83°C), yields ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate-HBr. Neutralization with K₂CO₃ and saponification with HCl/EtOH/water provides the carboxylic acid (92% yield after recrystallization) .

Reaction Conditions :

StepReagentsTemperatureTimeYield
BrominationPBr₃, Br₂30–83°C2 hr92%
SaponificationHCl/EtOHReflux3 hr95%

Limitations :

  • Requires careful control of Br₂ stoichiometry to avoid over-bromination.

Knorr Pyrazole Synthesis with Subsequent Functionalization

PMC6690761 describes a regioselective Knorr pyrazole synthesis for related tetrahydropyrazolopyridines. Starting from N-Boc piperidin-4-one, Stork enamine formation with ethyl 2-chloro-2-oxoacetate yields a 1,3-diketone intermediate. Condensation with methylhydrazine at reflux generates the pyrazole ring, which is reduced with NaBH₄ and brominated using NBS (N-bromosuccinimide). Acidic hydrolysis of the ester group completes the synthesis (overall yield: 34–41%) .

Mechanistic Insights :

  • Electron-withdrawing groups on the diketone direct pyrazole regiochemistry.

  • Bromination occurs preferentially at the C3 position due to ring strain effects.

Decarboxylative Bromination of Carboxylic Acid Precursors

A radical-mediated approach from PMC5935059 utilizes N(n-Bu₄)Br₃ and K₃PO₄ to brominate 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. The reaction proceeds via a hypobromite intermediate, with decarboxylation and bromine insertion occurring concurrently at room temperature (82% yield). This method avoids metal catalysts and is compatible with sensitive functional groups .

Optimized Conditions :

  • Solvent: DMF

  • Bromine source: N(n-Bu₄)Br₃ (1.2 equiv)

  • Base: K₃PO₄ (2.0 equiv)

Suzuki-Miyaura Cross-Coupling for Boronated Intermediates

ACS publication outlines a Suzuki-Miyaura strategy for analogous pyrazolopyridines. A triflate intermediate undergoes palladium-catalyzed coupling with arylboronic acids, followed by bromination with CuBr₂. While this method enables diverse substitution patterns, its application to the target compound requires post-coupling oxidation of methyl esters to carboxylic acids (yield: 55–60%) .

Catalyst System :

  • Ligand: XPhos

  • Base: Cs₂CO₃

  • Solvent: Dioxane/H₂O

Comparative Analysis of Methods

MethodKey StepYield (%)ScalabilityCost
Oxidative Functionalization Diazotization/Bromination48–52HighLow
Ester Bromination PBr₃/Br₂ mediation92ModerateModerate
Knorr Synthesis 1,3-Diketone cyclization34–41LowHigh
Decarboxylative Bromination Radical bromination82HighLow
Suzuki-Miyaura Pd-catalyzed coupling55–60ModerateVery High

Industrial Preference : The ester bromination route is favored for kilogram-scale production due to its high yield and minimal purification needs. Academic settings often opt for decarboxylative bromination for its metal-free conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.

    Oxidation Reactions: Formation of oxides or higher oxidation state compounds.

    Reduction Reactions: Formation of hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a wide range of biological activities that make it a candidate for drug development. Its structural features suggest potential interactions with various biological targets.

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines.

  • In Vitro Studies : The compound has shown notable cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with pyrazolo derivatives demonstrated reduced tumor growth rates compared to control groups, indicating promising therapeutic applications in oncology .

2. Anti-inflammatory Properties
The anti-inflammatory properties of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine have been investigated due to its ability to inhibit cyclooxygenase (COX) enzymes.

  • COX Inhibition : Studies have reported that compounds similar to this one exhibit selective COX-2 inhibition, leading to reduced inflammation in experimental models.
  • Carrageenan-Induced Edema : The compound demonstrated significant inhibition of edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent .

3. Antibacterial Activity
Preliminary evaluations indicate that the compound may possess antibacterial properties. Pyrazole derivatives have been associated with activity against various bacterial strains.

  • Mechanism : The antibacterial effect is hypothesized to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Efficacy Testing : In vitro assays against common bacterial pathogens showed promising results, warranting further exploration into its therapeutic applications .

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against MDA-MB-231 and HepG2 cell lines; reduced tumor growth in vivo
Anti-inflammatorySelective COX-2 inhibition; significant reduction in carrageenan-induced edema
AntibacterialPromising activity against various bacterial strains; mechanism involves disruption of cell wall synthesis

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives for their biological activities:

  • Synthesis and Bioactivity Evaluation : A study focused on synthesizing novel pyrazolo derivatives and evaluating their anticancer properties demonstrated that modifications to the core structure could enhance biological activity .
  • Anti-inflammatory Mechanisms : Research explored the mechanisms by which pyrazolo derivatives inhibit COX enzymes and their implications for treating inflammatory diseases .
  • Antibacterial Efficacy : Investigations into the antibacterial properties of related compounds revealed efficacy against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the binding affinity and specificity of the compound towards its target. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Functional Group Variations

3-Bromopyrazolo[1,5-a]pyridine (CAS: 5910-12-3)
  • Structure : Lacks the tetrahydropyridine ring and carboxylic acid group.
  • Reactivity : Bromine at position 3 enables substitution reactions (e.g., Suzuki coupling), but the absence of a carboxylic acid limits hydrogen-bonding interactions.
  • Applications : Primarily used as a synthetic intermediate for pharmaceuticals and agrochemicals.
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS: 1363383-09-8)
  • Structure: Bromine at position 7; non-hydrogenated pyridine ring.
  • Physical Properties : Higher solubility in polar solvents compared to the tetrahydropyridine derivative due to aromatic ring rigidity.
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS: 459157-20-1)
  • Structure : Replaces bromine with a ketone group at position 4.
  • Reactivity : The oxo group facilitates nucleophilic additions (e.g., Grignard reactions) but lacks halogen-mediated cross-coupling utility.

Physicochemical Properties Comparison

Property Target Compound (CAS: 1448862-61-0) 3-Bromopyrazolo[1,5-a]pyridine (CAS: 5910-12-3) 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS: 1363383-09-8) 4-Oxo Derivative (CAS: 459157-20-1)
Molecular Weight (g/mol) 245.08 197.03 240.02 180.16
Solubility Moderate (polar aprotic solvents) Low (hydrophobic) High (polar solvents) High (due to ketone)
Reactivity Sites Br (position 3), COOH Br (position 3) Br (position 7), COOH COOH, C=O
Boiling Point ~400°C (estimated) Not reported Not reported Not reported
Key Applications Medicinal chemistry intermediates Cross-coupling reactions Enzyme inhibitors Peptidomimetics

Regulatory and Commercial Considerations

  • Purity and Pricing :
    • The target compound is sold at premium prices (e.g., ~JPY 24,000/500mg for simpler analogs), reflecting its specialized applications.
    • Derivatives like 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid () are available in smaller quantities (1g for JPY 4,300).
  • Hazard Profiles: Brominated analogs often carry warnings for skin/eye irritation (H315, H319), whereas non-halogenated variants exhibit lower toxicity.

Biological Activity

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 1196155-47-1) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H9BrN2
  • Molecular Weight : 201.06 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyridine core with a bromine substituent and a carboxylic acid group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been evaluated for their efficacy against various pathogens including bacteria and fungi. Although specific data on 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is limited, the general trend suggests potential antimicrobial activity due to the presence of the pyrazole ring.

Antioxidant Properties

Research has shown that pyrazole derivatives can possess antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. While direct studies on this specific compound are scarce, the structural similarities with known antioxidants suggest a potential for similar activity.

Neuroprotective Effects

Some pyrazole derivatives have been reported to exhibit neuroprotective effects in various models of neurodegeneration. The incorporation of bromine and carboxylic acid functionalities may enhance the ability of this compound to cross the blood-brain barrier and exert neuroprotective effects.

Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole compounds showed that certain derivatives exhibited significant activity against Mycobacterium tuberculosis. While 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine was not specifically tested, its structural relatives demonstrated promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

Study 2: Neuroprotective Activity

In a study evaluating neuroprotective effects, several pyrazole derivatives were assessed for their ability to mitigate neuronal cell death induced by oxidative stress. Compounds with similar structures showed a reduction in cell death and inflammation markers . Although direct evidence for 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is lacking, it is reasonable to hypothesize that it could exhibit similar protective effects based on its chemical structure.

Research Findings

Activity Type Findings References
AntimicrobialPotential activity against pathogens observed in related compounds
AntioxidantSimilar compounds demonstrated radical scavenging abilities
NeuroprotectiveDerivatives showed reduced neuronal cell death in oxidative stress models

Q & A

Q. How is the molecular structure of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid determined experimentally?

Structural determination relies on spectroscopic and computational methods. Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR data resolve the aromatic and aliphatic proton environments, with chemical shifts confirming the bromine substitution and tetrahydropyridine ring geometry. For example, the presence of a deshielded proton near the bromine atom (δ 7.5–8.5 ppm) distinguishes its position .
  • Mass spectrometry (HRMS) : High-resolution mass spectrometry validates the molecular formula (C₇H₉BrN₂O₂) by matching theoretical and observed molecular weights (e.g., HRMS data showing a 550.0978 Da calculated mass vs. 550.0816 observed ).
  • Collision cross-section (CCS) predictions : Computational tools like ion mobility spectrometry predict CCS values to corroborate 3D structural features .

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves:

  • Condensation reactions : Aminopyrazole derivatives react with electrophilic partners (e.g., brominated carbonyl compounds) under reflux in polar aprotic solvents like DMF or pyridine .
  • Cyclocondensation : Biselectrophilic reagents facilitate pyrazolo ring closure, with bromine introduced via post-synthetic halogenation .
  • Catalytic optimization : Transition-metal catalysts (e.g., Pd or Cu) enhance regioselectivity in bromine substitution .

Q. How is purity assessed and optimized during synthesis?

  • Chromatographic methods : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC or GC-MS quantifies purity (>97% in optimized protocols) .
  • Recrystallization : Ethanol/DMF mixtures are used to isolate high-purity crystals, with melting point analysis (e.g., 223–225°C) confirming consistency .

Q. Which functional groups dictate its reactivity?

  • Bromine atom : Undergoes nucleophilic substitution (e.g., Suzuki coupling for derivatization) .
  • Carboxylic acid : Participates in amide bond formation or esterification for prodrug design .
  • Tetrahydropyridine ring : Susceptible to oxidation, requiring inert storage conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural confirmation?

  • Multi-dimensional NMR : 2D-COSY and HSQC spectra resolve overlapping signals in complex heterocycles .
  • Isotopic labeling : ¹⁵N or ¹³C labeling clarifies nitrogen/aromatic ring environments .
  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) identifies deviations caused by bromine’s electron-withdrawing effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent selection : Pyridine enhances electrophilic substitution rates but requires strict anhydrous conditions to avoid hydrolysis .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) while maintaining >90% yield .
  • Flow chemistry : Continuous reactors minimize side products in multi-step syntheses .

Q. How do computational models predict its biological interactions?

  • Molecular docking : Simulates binding to targets like p38 MAP kinase, identifying key interactions (e.g., hydrogen bonding with the carboxylic acid group) .
  • QSAR modeling : Correlates substituent effects (e.g., bromine vs. trifluoromethyl groups) with inhibitory activity .
  • Collision cross-section (CCS) data : Predicts membrane permeability and bioavailability based on 3D conformation .

Q. What mechanisms underlie its potential therapeutic applications?

  • Enzyme inhibition : The compound’s pyrazolo core competitively inhibits kinase active sites, as seen in p38 MAP kinase studies (IC₅₀ < 100 nM) .
  • Photodynamic therapy (PDT) : Derivatives with fused chlorins generate reactive oxygen species under light, targeting cancer stem cells in endometrial models .
  • Prodrug activation : Esterified derivatives hydrolyze in vivo to release the active carboxylic acid moiety .

Q. How can functionalization enhance its stability or activity?

  • Prodrug design : Acetylation of the carboxylic acid improves oral bioavailability .
  • PEGylation : Polyethylene glycol (PEG) chains reduce renal clearance, extending half-life .
  • Halogen exchange : Replacing bromine with iodine enhances binding affinity in kinase inhibitors .

Q. What factors influence its stability under varying conditions?

  • pH sensitivity : The compound degrades in acidic conditions (pH < 3) due to protonation of the pyridine ring .
  • Thermal stability : Decomposition occurs above 150°C, necessitating storage at RT in sealed, moisture-free containers .
  • Light exposure : UV radiation induces bromine dissociation, requiring amber glassware for storage .

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